molecular formula C10H15NS B3374335 2-(4,5-Dimethylthiophen-2-yl)pyrrolidine CAS No. 1018163-24-0

2-(4,5-Dimethylthiophen-2-yl)pyrrolidine

Cat. No.: B3374335
CAS No.: 1018163-24-0
M. Wt: 181.3 g/mol
InChI Key: OFPJNQLPXHTRKA-UHFFFAOYSA-N
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Description

2-(4,5-Dimethylthiophen-2-yl)pyrrolidine is an organic compound with the molecular formula C10H15NS It consists of a pyrrolidine ring attached to a thiophene ring that is substituted with two methyl groups at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethylthiophen-2-yl)pyrrolidine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 2,3-dimethyl-1,3-butadiene with sulfur sources under acidic conditions.

    Substitution Reaction: The thiophene ring is then subjected to a substitution reaction to introduce the pyrrolidine moiety. This can be achieved by reacting the thiophene derivative with pyrrolidine under suitable conditions, such as in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethylthiophen-2-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines), bases (e.g., sodium hydride).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

2-(4,5-Dimethylthiophen-2-yl)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethylthiophen-2-yl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use and the specific biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylthiophen-2-yl)pyrrolidine
  • 2-(5-Methylthiophen-2-yl)pyrrolidine
  • 2-(4,5-Dimethylthiophen-3-yl)pyrrolidine

Uniqueness

2-(4,5-Dimethylthiophen-2-yl)pyrrolidine is unique due to the specific positioning of the methyl groups on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.

Properties

IUPAC Name

2-(4,5-dimethylthiophen-2-yl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-7-6-10(12-8(7)2)9-4-3-5-11-9/h6,9,11H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPJNQLPXHTRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C2CCCN2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,5-Dimethylthiophen-2-yl)pyrrolidine
Reactant of Route 2
2-(4,5-Dimethylthiophen-2-yl)pyrrolidine
Reactant of Route 3
2-(4,5-Dimethylthiophen-2-yl)pyrrolidine
Reactant of Route 4
2-(4,5-Dimethylthiophen-2-yl)pyrrolidine
Reactant of Route 5
2-(4,5-Dimethylthiophen-2-yl)pyrrolidine
Reactant of Route 6
2-(4,5-Dimethylthiophen-2-yl)pyrrolidine

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